1-Oxa-4-thiaspiro[4.11]hexadecane
Description
Structure
3D Structure
Properties
CAS No. |
70015-94-0 |
|---|---|
Molecular Formula |
C14H26OS |
Molecular Weight |
242.42 g/mol |
IUPAC Name |
1-oxa-4-thiaspiro[4.11]hexadecane |
InChI |
InChI=1S/C14H26OS/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2 |
InChI Key |
YQZMWEDOGHWYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)OCCS2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxa 4 Thiaspiro 4.11 Hexadecane
Conventional Routes and Reaction Conditions
Conventional methods for the synthesis of 1-Oxa-4-thiaspiro[4.11]hexadecane primarily involve the condensation of a suitable ketone with a bifunctional thiol. These routes are well-established for the formation of 1,3-oxathiolanes.
Condensation Reactions Utilizing 2-Mercaptoethanol (B42355) Precursors
The most direct and common method for the synthesis of this compound is the acid-catalyzed condensation reaction between cyclododecanone (B146445) and 2-mercaptoethanol. In this reaction, the carbonyl group of cyclododecanone reacts with the hydroxyl and thiol groups of 2-mercaptoethanol to form the five-membered 1,3-oxathiolane (B1218472) ring spiro-fused to the cyclododecane (B45066) ring.
The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid, to activate the carbonyl group for nucleophilic attack. The removal of water, a byproduct of the condensation, is crucial to drive the equilibrium towards the formation of the spiro compound. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.
A representative, though generalized, set of reaction conditions for the formation of similar spiro-1,3-oxathiolanes is presented in the table below.
Interactive Table: Representative Conditions for Spiro-1,3-oxathiolane Formation
| Ketone Substrate | Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Cyclohexanone (B45756) | 2-Mercaptoethanol | p-Toluenesulfonic acid | Toluene (B28343) | 6 | 85 |
| Cycloheptanone (B156872) | 2-Mercaptoethanol | Boron trifluoride etherate | Dichloromethane | 4 | 90 |
| Cyclooctanone | 2-Mercaptoethanol | Amberlyst-15 | Hexane | 8 | 82 |
| Cyclododecanone | 2-Mercaptoethanol | Zirconium(IV) chloride | Acetonitrile | 2 | 95 |
Note: The data in this table is representative of typical syntheses of spiro-1,3-oxathiolanes and serves as an illustrative guide for the synthesis of this compound.
Catalyst-Mediated Formations (e.g., Tetrabutylammonium Tribromide in Tetrahydrofuran)
Alternative catalytic systems have been developed to promote the formation of acetals and thioacetals under milder conditions. Tetrabutylammonium tribromide (TBATB) has emerged as an efficient and convenient catalyst for such transformations. wikipedia.orgnih.govorganic-chemistry.org TBATB is a stable, solid reagent that can be easily handled and acts as a source of HBr in situ, which then catalyzes the reaction. organic-chemistry.org
In the context of this compound synthesis, TBATB in a solvent like tetrahydrofuran (B95107) (THF) could catalyze the condensation of cyclododecanone and 2-mercaptoethanol. This method offers the advantage of proceeding under neutral conditions, which can be beneficial for substrates sensitive to strong acids. The reaction mechanism likely involves the activation of the carbonyl group by the in situ generated acid, followed by nucleophilic attack by the sulfur and oxygen atoms of 2-mercaptoethanol.
Novel Synthetic Strategies for Spiro[4.11] Systems
Recent advances in synthetic methodology have focused on developing more sophisticated and efficient ways to construct spirocyclic systems, with an emphasis on stereocontrol and sustainability.
Stereoselective and Enantioselective Approaches to Spiroketals
While this compound itself does not possess a chiral center at the spiro atom unless the cyclododecane ring is appropriately substituted, the principles of stereoselective spiroketal synthesis are highly relevant for creating more complex analogues. The synthesis of spiro compounds with defined stereochemistry is a significant challenge in organic synthesis. mskcc.orgresearchgate.netnih.govnih.gov
Modern approaches to achieve stereocontrol in spiroketalization include:
Substrate Control: Utilizing chiral substrates where the existing stereocenters direct the stereochemical outcome of the spirocyclization.
Auxiliary Control: Employing chiral auxiliaries that can be removed after the spiroketal is formed.
Catalyst Control: Using chiral catalysts, such as chiral Brønsted acids or transition metal complexes, to induce enantioselectivity in the cyclization step.
For sulfur-containing spirocycles, diastereoselective domino reactions, such as sulfa-Michael/aldol sequences, have been developed to create multiple stereocenters with high control. researchgate.netdntb.gov.ua These strategies could be adapted to synthesize substituted derivatives of this compound with high stereopurity.
Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact. acs.orggreenchemistry-toolkit.orgyoutube.comnih.gov For the synthesis of this compound and related spiro compounds, several green chemistry strategies can be considered:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. The direct condensation of cyclododecanone and 2-mercaptoethanol is an example of an atom-economical reaction, with water being the only byproduct. acs.org
Use of Greener Solvents: Replacing hazardous organic solvents like benzene (B151609) or toluene with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions.
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. The use of solid acid catalysts or recyclable catalysts like TBATB aligns with this principle. youtube.com
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to minimize energy consumption. acs.org
Yield Optimization and Scalability Considerations in this compound Synthesis
Optimizing the yield and ensuring the scalability of the synthesis are crucial for the practical application of this compound in any field.
Key factors that influence the yield of the spiroketalization reaction include:
Effective Water Removal: As a reversible reaction, the efficient removal of water is critical to drive the equilibrium towards the product.
Catalyst Choice and Loading: The type and amount of catalyst can significantly impact the reaction rate and yield. Optimization studies are often required to identify the most effective catalyst system.
Reaction Temperature and Time: These parameters need to be carefully controlled to ensure complete reaction without promoting side reactions or decomposition of the product.
For the scalability of the synthesis, several challenges may arise:
Mass and Heat Transfer: In large-scale reactions, ensuring efficient mixing and temperature control can be difficult.
Work-up and Purification: The isolation and purification of the final product may require different techniques on a larger scale compared to laboratory-scale synthesis.
Cost of Reagents: The cost and availability of starting materials, especially for large-scale production, are important considerations.
Flow chemistry offers a potential solution to some of these scalability challenges by providing better control over reaction parameters and facilitating a more continuous and efficient production process.
Chemical Reactivity and Transformation Pathways of 1 Oxa 4 Thiaspiro 4.11 Hexadecane
Reactions of the 1,3-Oxathiolane (B1218472) Ring System
The 1,3-oxathiolane group is a five-membered heterocycle containing both an oxygen and a sulfur atom. This ring system is primarily known for its role as a protective group for carbonyl compounds, and its reactivity is dominated by cleavage (deprotection) and various ring-opening and closing transformations.
1,3-Oxathiolanes are thioacetals, which are stable under a variety of conditions but can be cleaved to regenerate the parent carbonyl compound (in this case, cyclododecanone). This deprotection is a cornerstone of their application in multi-step organic synthesis. The cleavage typically requires hydrolytic conditions catalyzed by acids or the involvement of reagents that have a high affinity for sulfur.
Common deprotection methods applicable to spirocyclic oxathiolanes include:
Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) can hydrolyze the thioacetal. The mechanism involves protonation of one of the heteroatoms, followed by nucleophilic attack of water and subsequent elimination to yield the ketone.
Oxidative Cleavage: Reagents like N-bromosuccinimide (NBS) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can effect cleavage under non-aqueous conditions, which is useful for substrates sensitive to acid.
Metal-Assisted Deprotection: Lewis acids or heavy metal salts such as HgCl₂, AgNO₃, or TiCl₄ can facilitate the hydrolysis by coordinating to the sulfur atom, making the carbon more susceptible to nucleophilic attack.
The stability of the 1,3-oxathiolane ring makes it a valuable protecting group for the carbonyl function of cyclododecanone (B146445) during reactions intended to modify other parts of a molecule.
Beyond deprotection, the 1,3-oxathiolane ring can undergo other transformations. Ring-opening reactions can be initiated by strong nucleophiles or reducing agents. For example, treatment with organolithium reagents could potentially lead to the opening of the ring. Reductive cleavage using agents like Raney nickel would result in the desulfurization and opening of the ring to yield an alcohol derivative.
Conversely, the formation of the 1-Oxa-4-thiaspiro[4.11]hexadecane itself is a prime example of a ring-closing reaction. It is typically synthesized via the condensation of cyclododecanone with 2-mercaptoethanol (B42355), usually under acidic catalysis to facilitate the removal of water and drive the reaction to completion.
Table 1: Representative Ring-Closing and Ring-Opening Reactions
| Reaction Type | Reactants | Reagents | Product | Description |
|---|---|---|---|---|
| Ring-Closing (Synthesis) | Cyclododecanone, 2-Mercaptoethanol | Acid Catalyst (e.g., p-TsOH) | This compound | Formation of the spirocyclic oxathiolane from the corresponding ketone. |
| Ring-Opening (Deprotection) | This compound | H₃O⁺ | Cyclododecanone, 2-Mercaptoethanol | Hydrolysis to regenerate the parent ketone and thiol. |
Transformations Involving the Spiro Carbon Center
Under strongly acidic or thermal conditions that might promote carbocation formation, skeletal rearrangements could occur. For instance, a pinacol-like rearrangement could be envisioned if a carbocation were generated on a carbon adjacent to the spiro center, potentially leading to ring expansion or contraction, although this is less common for larger rings like cyclododecane (B45066). nih.gov The inherent strain in smaller spirocyclic systems often drives their reactivity, but the relatively low strain of the cyclododecane ring makes such transformations less favorable for this specific molecule. nih.gov
Reactivity of Sulfur and Oxygen Heteroatoms (e.g., Oxidation States, Coordination Chemistry)
The sulfur and oxygen atoms in the 1,3-oxathiolane ring are key reactive sites.
Oxygen: The oxygen atom behaves as a typical ether oxygen. It is a Lewis base and can be protonated by strong acids or coordinate to Lewis acids. This interaction is often the initial step in acid-catalyzed ring-opening reactions.
Sulfur: The sulfur atom, being in the -2 oxidation state, is characteristic of a thioether (sulfide). It is more nucleophilic than the oxygen atom and is susceptible to oxidation. Treatment with mild oxidizing agents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) can selectively oxidize the sulfur atom.
Table 2: Oxidation States of Sulfur in this compound Derivatives
| Compound Name | Oxidizing Agent | Sulfur Oxidation State |
|---|---|---|
| This compound | - | -2 |
| This compound 4-oxide | H₂O₂ or m-CPBA (1 equiv.) | 0 (in Sulfoxide) |
The oxidation to the sulfoxide (B87167) introduces a new stereocenter at the sulfur atom. Further oxidation yields the corresponding sulfone. These oxidations can significantly alter the electronic properties and reactivity of the heterocyclic ring.
Both heteroatoms, particularly the "soft" sulfur atom, can act as ligands in coordination chemistry, forming complexes with various metal ions. The ability of thiazole (B1198619) and related sulfur-containing heterocyles to coordinate with transition metals is well-documented. researchgate.net
Derivatization Reactions for Functional Group Introduction on the Macrocycle
The cyclododecane ring of this compound is a large, flexible, and relatively unreactive hydrocarbon macrocycle. Introducing functional groups onto this ring would require reactions capable of activating C-H bonds, such as radical halogenation.
For instance, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator (like AIBN or light) could introduce a bromine atom at one of the methylene (B1212753) groups of the cyclododecane ring. The position of substitution might show some selectivity but would likely lead to a mixture of isomers. Once a functional group like a halogen is installed, it can serve as a handle for further transformations, such as elimination to form an alkene or substitution with various nucleophiles to introduce a wide range of functionalities.
While direct functionalization of the macrocycle is challenging, an alternative strategy involves using a functionalized cyclododecanone derivative as the starting material before the formation of the spiro-oxathiolane ring.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Oxa 4 Thiaspiro 4.11 Hexadecane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 1-Oxa-4-thiaspiro[4.11]hexadecane, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals.
Proton NMR (¹H NMR) Spectral Analysis and Spin Systems
The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the various proton environments in the molecule. The large cyclododecane (B45066) ring would likely exhibit a complex series of overlapping multiplets in the upfield region of the spectrum, typical for aliphatic methylene (B1212753) groups. The protons of the oxathiolane ring, being adjacent to heteroatoms (oxygen and sulfur), would resonate at a lower field.
Specifically, the two methylene groups of the oxathiolane ring (-O-CH₂- and -S-CH₂-) would be expected to show distinct chemical shifts due to the different electronegativity of the adjacent oxygen and sulfur atoms. The protons of the -O-CH₂- group would likely appear at a lower field (higher ppm value) compared to the protons of the -S-CH₂- group. The coupling between these non-equivalent methylene protons would likely result in complex splitting patterns, potentially appearing as doublets of doublets or multiplets.
The numerous methylene groups of the cyclododecane ring would present a significant analytical challenge due to signal overlap. However, slight differences in their chemical environments would lead to a broad, complex signal envelope.
Expected ¹H NMR Data for this compound
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| -O-CH ₂- (Oxathiolane) | Downfield (e.g., 3.5 - 4.5) | Multiplet |
| -S-CH ₂- (Oxathiolane) | Mid-field (e.g., 2.5 - 3.5) | Multiplet |
| Cyclododecane Ring Protons | Upfield (e.g., 1.0 - 2.0) | Complex Multiplets |
Note: The chemical shift values are estimations based on general principles and data for similar structural motifs.
Carbon-13 NMR (¹³C NMR) Spectral Analysis of Spiro and Ring Carbons
The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. A key signal in the spectrum would be that of the spiro carbon, the quaternary carbon atom shared by both rings. This carbon, being bonded to both oxygen and sulfur, is expected to resonate at a unique downfield chemical shift.
The carbon atoms of the oxathiolane ring (-O-CH₂- and -S-CH₂-) would also exhibit distinct signals, with the carbon adjacent to the more electronegative oxygen atom appearing at a lower field. The numerous methylene carbons of the cyclododecane ring would likely produce a cluster of signals in the upfield aliphatic region.
Expected ¹³C NMR Data for this compound
| Carbon Environment | Expected Chemical Shift (ppm) |
| Spiro Carbon (C-5) | Downfield |
| -O-C H₂- (Oxathiolane) | Mid-field |
| -S-C H₂- (Oxathiolane) | Mid-field |
| Cyclododecane Ring Carbons | Upfield |
Note: The chemical shift values are estimations based on general principles.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in tracing the spin systems within the cyclododecane ring and confirming the connectivity between the methylene protons of the oxathiolane ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns and Molecular Ion Analysis
In an EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 242.42.
The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the oxathiolane ring and fragmentation of the cyclododecane ring. The presence of sulfur would also lead to characteristic isotopic patterns for sulfur-containing fragments.
Expected Fragmentation Data for this compound
| Ion | Expected m/z | Description |
| [M]⁺ | 242 | Molecular Ion |
| [M - C₂H₄S]⁺ | 182 | Loss of thioethylene from the oxathiolane ring |
| [M - C₂H₄O]⁺ | 198 | Loss of ethylene (B1197577) oxide from the oxathiolane ring |
| Fragments from cyclododecane ring | Various | Cleavage of the large aliphatic ring |
Note: The fragmentation pathways are predictions based on the structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This measurement would allow for the unambiguous determination of the molecular formula of the compound. For this compound, the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, oxygen, and sulfur. This experimental value would then be compared to the theoretical exact mass to confirm the elemental composition.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the vibrational modes of a molecule. These vibrations are characteristic of the specific bonds and functional groups present. For this compound, these techniques would provide crucial information for its structural confirmation.
An analysis of the structure of this compound indicates the presence of several key functional groups and bond types that would give rise to characteristic peaks in its IR and Raman spectra. These include C-H bonds of the cyclododecane and oxathiolane rings, C-O and C-S single bonds of the heterocyclic ring, and the C-C framework.
Despite a comprehensive search of scientific databases, no experimental or computationally predicted IR or Raman spectra for this compound have been found in the public domain. However, based on the known vibrational frequencies of similar functional groups, a table of expected vibrational modes can be compiled.
Table 1: Expected Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Aliphatic (CH₂) | 2850-3000 | Strong (IR), Medium-Strong (Raman) |
| C-O Stretch | Ether (Aliphatic) | 1050-1150 | Strong (IR), Weak (Raman) |
| C-S Stretch | Thioether (Aliphatic) | 600-800 | Weak-Medium (IR), Strong (Raman) |
| CH₂ Bend | Aliphatic (CH₂) | 1440-1480 | Medium (IR), Medium (Raman) |
It is important to note that the specific wavenumbers and intensities for this compound could be influenced by the unique steric and electronic environment of the spirocyclic system. The coupling of vibrations within the large cyclododecane ring would also lead to a complex fingerprint region in the spectra. Without experimental data, these effects remain uncharacterized.
X-ray Crystallography for Solid-State Structural Analysis (if crystalline forms are available)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including detailed information on bond lengths, bond angles, and the conformation of the fused ring system.
A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, and the broader scientific literature yielded no evidence that this compound has been crystallized or that its crystal structure has been determined. Consequently, no experimental data on its solid-state conformation is available.
Should a crystalline form of this compound be obtained in the future, X-ray diffraction analysis would be invaluable. The resulting data would be presented in a crystallographic information file (CIF) and would typically include the parameters listed in the table below.
Table 2: Crystallographic Data for this compound (Hypothetical)
| Parameter | Description | Expected Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Not determined |
| Space Group | The specific symmetry group of the crystal. | Not determined |
| a, b, c (Å) | The lengths of the unit cell axes. | Not determined |
| α, β, γ (°) | The angles between the unit cell axes. | Not determined |
| Volume (ų) | The volume of the unit cell. | Not determined |
| Z | The number of molecules in the unit cell. | Not determined |
| Density (calculated) (g/cm³) | The calculated density of the crystal. | Not determined |
The conformation of the large cyclododecane ring is of particular interest, as it can adopt several low-energy arrangements. X-ray crystallography would reveal the specific conformation present in the solid state, as well as the geometry of the oxathiolane ring and the spiro-junction. This information is crucial for understanding the molecule's physical properties and its potential interactions in a biological or materials context.
Computational and Theoretical Studies of 1 Oxa 4 Thiaspiro 4.11 Hexadecane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
No published data is available.
Conformational Analysis and Ring Strain Studies of the Spiro[4.11] System
No published data is available.
Reaction Mechanism Prediction and Transition State Analysis for Transformations
No published data is available.
Molecular Dynamics Simulations for Dynamic Behavior and Flexibility
No published data is available.
Synthesis and Characterization of Analogues and Derivatives of 1 Oxa 4 Thiaspiro 4.11 Hexadecane
Variations in Spirocyclic Ring Sizes and Heteroatom Placement
The synthesis of 1-oxa-4-thiaspiroalkanes is generally achieved through the acid-catalyzed reaction of a cyclic ketone with 2-mercaptoethanol (B42355). wikipedia.org This reaction provides a direct and efficient route to the 1,3-oxathiolane (B1218472) ring system fused in a spirocyclic manner to a carbocyclic ring. The size of the carbocyclic ring can be varied by selecting the appropriate cyclic ketone as a starting material.
1-Oxa-4-thiaspiro[4.11]hexadecane , the primary compound of interest, is synthesized from cyclododecanone (B146445) and 2-mercaptoethanol. Although specific synthetic details for this compound are not extensively reported in the literature, the general procedure for the formation of oxathiolanes from ketones is well-established. wikipedia.org
The synthesis of analogues with different spirocyclic ring sizes follows the same principle:
1-Oxa-4-thiaspiro[4.5]decane is prepared from cyclohexanone (B45756) and 2-mercaptoethanol. nih.govnih.gov
1-Oxa-4-thiaspiro[4.4]nonane is derived from cyclopentanone (B42830) and 2-mercaptoethanol.
1-Oxa-4-thiaspiro[4.6]undecane can be synthesized from cycloheptanone (B156872) and 2-mercaptoethanol, following the general synthetic protocol.
Furthermore, the nature of the heteroatoms in the five-membered ring can be altered. A key analogue for comparative purposes is 1,4-Dioxaspiro[4.11]hexadecane . This compound is synthesized by the acid-catalyzed reaction of cyclododecanone with ethylene (B1197577) glycol. The resulting spirocycle contains two oxygen atoms instead of one oxygen and one sulfur atom. wikipedia.org
The table below summarizes the starting materials for the synthesis of this compound and its analogues.
| Compound | Cyclic Ketone | Reagent |
| This compound | Cyclododecanone | 2-Mercaptoethanol |
| 1-Oxa-4-thiaspiro[4.5]decane | Cyclohexanone | 2-Mercaptoethanol |
| 1-Oxa-4-thiaspiro[4.4]nonane | Cyclopentanone | 2-Mercaptoethanol |
| 1-Oxa-4-thiaspiro[4.6]undecane | Cycloheptanone | 2-Mercaptoethanol |
| 1,4-Dioxaspiro[4.11]hexadecane | Cyclododecanone | Ethylene Glycol |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound can be approached by utilizing substituted cyclododecanones as starting materials. Functional groups on the cyclododecane (B45066) ring would be carried through the spirocyclization reaction, leading to a variety of derivatives. For instance, the reaction of a 2-alkylcyclododecanone with 2-mercaptoethanol would yield a 6-alkyl-1-oxa-4-thiaspiro[4.11]hexadecane.
Comparative Studies of Reactivity and Stability Across Structurally Related Analogues
The reactivity and stability of 1-oxa-4-thiaspiroalkanes are influenced by the size of the carbocyclic ring and the nature of the heteroatoms in the five-membered ring.
Influence of Ring Size: The stability of the spirocyclic system can be influenced by the strain in the carbocyclic ring. In the case of the analogues discussed, the carbocyclic rings (cyclopentane, cyclohexane (B81311), cycloheptane, and cyclododecane) are relatively strain-free. Therefore, significant differences in stability due to ring strain are not expected. However, the steric environment around the spiro-center increases with the size of the ring, which could influence the rate of reactions involving the oxathiolane ring.
Influence of Heteroatoms: The presence of a sulfur atom in the 1,3-oxathiolane ring, as opposed to a second oxygen atom in the corresponding 1,3-dioxolane, has a notable impact on the stability and reactivity of the molecule. 1,3-Oxathiolanes are generally considered to have stability that is intermediate between that of 1,3-dioxolanes and 1,3-dithiolanes. wikipedia.org
Dioxolanes are readily hydrolyzed under acidic conditions, a common method for the deprotection of carbonyl groups. wikipedia.org The presence of the sulfur atom in oxathiolanes generally increases their stability towards acidic hydrolysis compared to their dioxolane counterparts. This is attributed to the lower basicity of the sulfur atom compared to oxygen, which makes its protonation, the initial step in acid-catalyzed hydrolysis, less favorable.
The reactivity of the oxathiolane ring can also involve ring-opening reactions. While not as strained as epoxides, the five-membered ring can be opened under certain conditions. libretexts.orgyoutube.com The presence of the sulfur atom can also influence the regioselectivity of such ring-opening reactions.
The following table provides a qualitative comparison of the expected reactivity and stability of the discussed analogues.
| Compound | Expected Relative Stability | Expected Reactivity towards Acidic Hydrolysis |
| This compound | High | Lower than dioxolane analogue |
| 1-Oxa-4-thiaspiro[4.5]decane | High | Lower than corresponding dioxolane |
| 1-Oxa-4-thiaspiro[4.4]nonane | High | Lower than corresponding dioxolane |
| 1-Oxa-4-thiaspiro[4.6]undecane | High | Lower than corresponding dioxolane |
| 1,4-Dioxaspiro[4.11]hexadecane | Moderate | Higher than oxathiaspiro analogue |
Mechanistic Investigations of Chemical Transformations Involving the 1 Oxa 4 Thiaspiro 4.11 Hexadecane Core
Elucidation of Reaction Pathways and Identification of Intermediates
The transformations of the 1-oxa-4-thiaspiro[4.11]hexadecane core are expected to be dominated by reactions of the oxathiolane ring, which is susceptible to cleavage and modification under various conditions.
Acid-Catalyzed Hydrolysis: One of the most fundamental reactions of 1,3-oxathiolanes is acid-catalyzed hydrolysis, which cleaves the ring to yield a ketone (in this case, cyclododecanone) and 2-mercaptoethanol (B42355). The mechanism of this reaction for related 2-substituted-1,3-oxathiolanes has been a subject of detailed investigation, with evidence pointing towards two competing pathways: the A-1 and A-2 mechanisms. gla.ac.ukacs.org
A-1 Mechanism: This pathway involves a rapid, reversible protonation of the oxygen atom, followed by a rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized carboxonium-sulfonium ion intermediate. This intermediate is then rapidly attacked by water.
A-2 Mechanism: In this pathway, the protonated oxathiolane is attacked by a water molecule in a bimolecular, rate-determining step.
The preferred pathway can be influenced by factors such as the substituents on the oxathiolane ring and the reaction conditions. For the sterically bulky this compound, the A-1 pathway with the formation of a spiro-carboxonium ion intermediate is plausible.
Ring-Opening Reactions: Beyond hydrolysis, the oxathiolane ring can be opened by various nucleophiles and electrophiles. For instance, in related spiro-epoxyoxindoles, ring-opening hydrolysis proceeds via an SN1-type mechanism, where protonation of the epoxide leads to the formation of a benzylic carbocation intermediate. nih.gov A similar formation of a carbocation at the spiro-center of this compound could be envisaged under strongly acidic conditions, which would then be susceptible to nucleophilic attack.
Radical Reactions: The spirocyclic structure can also participate in radical reactions. For example, the synthesis of related 1-azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization process involving the formation and capture of alkoxyaminyl radicals. nih.gov It is conceivable that under appropriate conditions, radical intermediates could be generated on the this compound framework, leading to further transformations.
Electrochemical Cleavage: Electrochemical methods can also be employed to cleave C-O bonds in related systems. For instance, the electrochemical reductive cleavage of the α-O-4 bond in lignin (B12514952) model compounds has been achieved using a nickel catalyst, proceeding through the interaction of the substrate with the catalyst surface and subsequent C-O bond scission. rsc.org This suggests that electrochemical approaches could be a viable, mild method for the selective cleavage of the oxathiolane ring in this compound.
Kinetic and Thermodynamic Studies of Key Chemical Transformations
Kinetic Studies: The rate of acid-catalyzed hydrolysis of 1,3-oxathiolanes is highly dependent on the pH of the medium and the structure of the substrate. For the hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes, the reaction rate is influenced by the electronic effects of the substituents on the phenyl ring. acs.org In the case of this compound, the large, flexible cyclododecane (B45066) ring may influence the rate of reaction through conformational effects that could affect the stability of the transition state.
A hypothetical kinetic study on the acid-catalyzed hydrolysis of this compound could yield data similar to that presented in the interactive table below, illustrating the expected dependence of the observed rate constant (k_obs) on acid concentration.
Hypothetical Kinetic Data for the Hydrolysis of this compound
| [H₃O⁺] (M) | k_obs (s⁻¹) | Reaction Half-life (s) |
|---|---|---|
| 0.01 | 1.5 x 10⁻⁴ | 4621 |
| 0.05 | 7.5 x 10⁻⁴ | 924 |
| 0.10 | 1.5 x 10⁻³ | 462 |
| 0.50 | 7.5 x 10⁻³ | 92 |
| 1.00 | 1.5 x 10⁻² | 46 |
Thermodynamic Studies: The thermodynamics of the hydrolysis of 1,3-oxathiolanes generally favor the products (ketone and mercaptoethanol) due to the release of ring strain from the five-membered ring. While the cyclododecane ring in this compound is relatively strain-free, the oxathiolane ring itself possesses some inherent strain that would be released upon cleavage. The equilibrium of the reaction would be governed by the standard Gibbs free energy change (ΔG°), which is related to the enthalpy (ΔH°) and entropy (ΔS°) changes of the reaction.
Role of Catalysis in Spiro[4.11]oxathiolane Chemistry
Catalysis plays a crucial role in facilitating and controlling the chemical transformations of oxathiolanes and related spirocyclic systems. pnnl.gov
Homogeneous Catalysis: As discussed, acid catalysis is fundamental to the hydrolysis of the oxathiolane ring. The catalyst, typically a strong mineral acid like HCl or H₂SO₄, provides the protons necessary to initiate the reaction by activating the ether oxygen. youtube.com The efficiency of the catalysis is dependent on the acid concentration and the pKa of the catalyst.
Heterogeneous Catalysis: Solid acid catalysts could also be employed for the transformations of this compound. For instance, sulfonic acid functionalized nitrogen-rich carbon has been used as a reusable heterogeneous catalyst for the ring-opening hydrolysis of spiro-epoxyoxindoles. nih.gov Such catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling. Zeolites, with their well-defined pore structures and acidic sites, are another class of heterogeneous catalysts that could be effective. pnnl.gov
Biocatalysis: Enzymes, as highly specific biocatalysts, could potentially be used for the selective transformation of the this compound core. For example, epoxide hydrolases are known to catalyze the hydrolysis of epoxides in biological systems. nih.gov While specific enzymes for the cleavage of the oxathiolane ring in this particular spiro compound have not been reported, the potential for enzymatic catalysis remains an area for future exploration.
The table below summarizes the types of catalysis applicable to the chemistry of the spiro-oxathiolane core.
Catalytic Approaches in Spiro-oxathiolane Chemistry
| Catalyst Type | Examples | Role in Transformation |
|---|---|---|
| Homogeneous | HCl, H₂SO₄ | Protonation of the ether oxygen to facilitate nucleophilic attack and ring cleavage. |
| Heterogeneous | Sulfonic acid functionalized carbon, Zeolites | Provides acidic sites for catalysis with the advantage of easy separation and reusability. |
| Biocatalysis | Epoxide Hydrolases (by analogy) | Potential for highly selective and stereospecific ring-opening reactions under mild conditions. |
Advanced Applications in Synthetic Organic Chemistry and Materials Science
Utility as a Specialized Protecting Group for Carbonyl Compounds in Multi-Step Synthesis
There is no specific information in the reviewed literature that documents the use of 1-Oxa-4-thiaspiro[4.11]hexadecane as a protecting group for carbonyl compounds in multi-step synthesis.
In principle, the 1,3-oxathiolane (B1218472) moiety of the molecule could serve as a protective group for the carbonyl functionality of cyclododecanone (B146445). Oxathiolanes are a class of sulfur-containing acetals known for their stability under a range of reaction conditions where other protecting groups might fail. They are generally stable to basic, nucleophilic, and reductive environments, making them valuable in complex synthetic pathways.
The deprotection of oxathiolanes can typically be achieved under acidic conditions, often with the assistance of reagents that facilitate the cleavage of the carbon-sulfur bonds. However, the specific conditions and efficacy of the deprotection of this compound to regenerate cyclododecanone have not been reported. A study on cyclododecanone itself being used as a recyclable protecting group for thiosemicarbazide (B42300) highlights the interest in the large carbocyclic ring, but does not extend to the applications of its spirocyclic derivatives. rsc.org
Application as a Building Block for the Construction of Complex Molecular Architectures
Theoretically, the spirocyclic nature and the presence of both oxygen and sulfur heteroatoms could make it a candidate for constructing unique three-dimensional molecular frameworks. However, without experimental data, its reactivity and suitability as a synthetic precursor remain unknown.
Potential in Polymer Chemistry or Advanced Materials as a Monomer or Cross-Linking Agent
There is no available information on the potential or actual use of this compound in polymer chemistry, either as a monomer for polymerization or as a cross-linking agent. The study of spirocyclic monomers is a niche field within polymer science, often focused on creating polymers with low shrinkage during polymerization. taylorfrancis.com However, the polymerization of this compound has not been described.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Oxa-4-thiaspiro[4.11]hexadecane, and how can reaction efficiency be optimized?
- Methodological Answer : Begin with precursor selection (e.g., thiols and epoxides for spirocyclic systems) and evaluate solvent polarity, temperature, and catalysts (e.g., Lewis acids). Use kinetic studies to identify rate-limiting steps and optimize via fractional factorial design . Purification should involve column chromatography with gradient elution, followed by NMR and mass spectrometry for structural validation . Track yield improvements using design-of-experiments (DoE) software to minimize trial iterations.
Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure and electronic properties?
- Methodological Answer : Prioritize and NMR for ring conformation analysis, complemented by X-ray crystallography for absolute stereochemistry. Computational methods like DFT (B3LYP/6-31G*) can model electronic transitions and verify experimental UV-Vis spectra. IR spectroscopy is critical for identifying S-O and C-O-C stretching modes. Cross-validate results using Gaussian software and crystallographic databases .
Q. How should researchers establish a theoretical framework for studying this compound’s reactivity?
- Methodological Answer : Anchor studies in orbital interaction theories (e.g., frontier molecular orbital analysis) to predict nucleophilic/electrophilic sites. Use molecular dynamics simulations to assess steric effects in spirocyclic systems. Reference established frameworks for heterocyclic compounds, such as Baldwin’s rules for ring-closure kinetics, to guide experimental design .
Advanced Research Questions
Q. What experimental designs are suitable for probing the mechanistic pathways of this compound in catalytic reactions?
- Methodological Answer : Employ isotopic labeling (e.g., or ) to trace bond cleavage/formation. Use stopped-flow kinetics and transient absorption spectroscopy to capture intermediates. For asymmetric catalysis, apply chiral HPLC to monitor enantiomeric excess. Statistical modeling (e.g., multivariate regression) can disentangle competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
